molecular formula C19H18ClNO2 B13112245 (R)-1-(1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-yl)pyrrolidine-2,5-dione CAS No. 1573000-36-8

(R)-1-(1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-yl)pyrrolidine-2,5-dione

Cat. No.: B13112245
CAS No.: 1573000-36-8
M. Wt: 327.8 g/mol
InChI Key: GUCTUBIPCCPJEG-QGZVFWFLSA-N
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Description

Table 1: Key Structural Parameters of (R)-1-(1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-yl)pyrrolidine-2,5-dione

Parameter Value/Description Source
IUPAC Name 1-[(2R)-1-chloro-3-(4-phenylphenyl)propan-2-yl]pyrrolidine-2,5-dione
Molecular Formula C₁₉H₁₈ClNO₂
Biphenyl Dihedral Angle 32 ± 2°
Conformational Energy Barrier ~12 kcal/mol
Chiral Center Configuration R

Properties

CAS No.

1573000-36-8

Molecular Formula

C19H18ClNO2

Molecular Weight

327.8 g/mol

IUPAC Name

1-[(2R)-1-chloro-3-(4-phenylphenyl)propan-2-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C19H18ClNO2/c20-13-17(21-18(22)10-11-19(21)23)12-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-9,17H,10-13H2/t17-/m1/s1

InChI Key

GUCTUBIPCCPJEG-QGZVFWFLSA-N

Isomeric SMILES

C1CC(=O)N(C1=O)[C@H](CC2=CC=C(C=C2)C3=CC=CC=C3)CCl

Canonical SMILES

C1CC(=O)N(C1=O)C(CC2=CC=C(C=C2)C3=CC=CC=C3)CCl

Origin of Product

United States

Biological Activity

(R)-1-(1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-yl)pyrrolidine-2,5-dione, with the CAS number 1573000-36-8, is a complex chemical compound notable for its chirality and structural features that include a pyrrolidine ring and a biphenyl moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as an impurity in the synthesis of sacubitril, a drug used in treating heart failure. Understanding its biological activity is essential for evaluating its safety and efficacy in pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H18ClNO2, with a molecular weight of approximately 327.81 g/mol. Its structure can be represented as follows:

Molecular Structure C19H18ClNO2\text{Molecular Structure }C_{19}H_{18}ClNO_{2}

Research indicates that this compound may interact with various biological targets, particularly enzymes involved in cardiovascular functions. Its role as an impurity in sacubitril production has led to investigations into its interaction with neprilysin—a key enzyme in the degradation of natriuretic peptides—suggesting potential implications for cardiovascular therapy .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits inhibitory activity against neprilysin. The inhibition of neprilysin can lead to increased levels of natriuretic peptides, which are beneficial in managing heart failure by promoting vasodilation and natriuresis. The specific binding affinity and kinetic parameters are still under investigation but indicate a promising pharmacological profile.

Case Studies

Several studies have explored the biological activity of related compounds to draw parallels with this compound:

Study Compound Findings
Elansary et al. (2012)Various pyrrolidine derivativesIdentified significant biological activities including anti-inflammatory effects .
ResearchGate Study (2015)Quinazolinedione derivativesDemonstrated phosphodiesterase inhibition linked to cardiovascular benefits .
MDPI Study (2021)Phenylpiperazine derivativesShowed multifunctional adrenergic/serotonin receptor activity suggesting anxiolytic potential .

These studies underscore the relevance of structural modifications on biological activity and therapeutic potential.

Safety and Toxicology

As an impurity in sacubitril formulations, the safety profile of this compound is critical. Ongoing assessments focus on its pharmacokinetics and potential side effects when co-administered with established medications. Preliminary data suggest that while it may enhance therapeutic effects through neprilysin inhibition, further research is necessary to fully elucidate its safety profile .

Scientific Research Applications

Pharmaceutical Applications

1. Impurity in Sacubitril Production

One of the primary applications of (R)-1-(1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-yl)pyrrolidine-2,5-dione is its role as an impurity in the synthesis of sacubitril. Sacubitril is an important medication used in the management of heart failure, often combined with valsartan to enhance therapeutic efficacy. Understanding the properties and behavior of this impurity is crucial for ensuring the safety and effectiveness of sacubitril formulations.

2. Interaction Studies

Research into the interactions of this compound with biological targets such as neprilysin—an enzyme involved in cardiovascular regulation—is ongoing. These studies aim to elucidate how this compound may influence the pharmacodynamics and pharmacokinetics of sacubitril. Investigating these interactions will help assess potential side effects or adverse reactions that could arise from its presence in pharmaceutical preparations.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
4-Hydroxyphenyl-pyrrolidine derivativeContains hydroxyl group instead of chloroPotentially different pharmacological effects
(S)-1-(1-[Phenyl]-3-chloropropan-2-yl)pyrrolidine-2,5-dioneEnantiomeric formDifferent biological activity due to stereochemistry
(R)-N-(biphenyl)propanamideAmide instead of dioneDifferent reactivity patterns
SacubitrilDirectly related compoundEstablished therapeutic use in heart failure

This table highlights how the specific structure of this compound may confer unique biological activities related to neprilysin inhibition compared to other compounds.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities associated with this compound:

Case Study 1: Neprilysin Inhibition
Research has indicated that this compound may exhibit inhibitory effects on neprilysin, which could enhance the therapeutic effects of sacubitril by prolonging the action of natriuretic peptides involved in cardiovascular health.

Case Study 2: Safety Profile Assessment
Investigations into the safety profile of this compound have been critical in understanding its implications when present as an impurity in drug formulations. Studies focusing on its metabolic pathways and potential toxicological effects are essential for regulatory compliance and patient safety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Functional Differences
Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Primary Application/Property
Sacubitril Impurity 40 (Target Compound) Biphenyl, chloropropyl, pyrrolidinedione C₁₉H₁₈ClNO₂ 327.81 Pharmaceutical impurity control
1-([1,1'-Biphenyl]-4-yl)ethan-1-one (93) Biphenyl, ketone C₁₄H₁₂O 196.25 Synthetic intermediate for ketone derivatives
1,2-Di([1,1'-Biphenyl]-4-yl)ethane-1,2-dione (100) Biphenyl, diketone C₂₆H₂₀O₂ 376.44 Potential building block for polymers
1-([1,1′-Biphenyl]-4-yl)-2-bromoethan-1-one (165) Biphenyl, bromoethyl ketone C₁₄H₁₁BrO 275.15 Reactive intermediate (halogenated ketone)
[1,1′-Biphenyl]-4-yl-oxoethylbenzoate derivatives Biphenyl, ester, benzoate Variable Variable Anti-tyrosinase activity (cosmetic/dermatological)

Physicochemical and Functional Differences

Solubility and Lipophilicity: The chlorine atom in Sacubitril Impurity 40 increases lipophilicity compared to non-halogenated analogues like compound 93 or 100. This may reduce aqueous solubility but enhance membrane permeability . Brominated analogue 165 is more reactive due to bromine’s lower bond dissociation energy, making it a better leaving group in substitution reactions compared to the chlorine in the target compound .

Biological Activity :

  • Biphenyl ester derivatives exhibit anti-tyrosinase activity , useful in dermatology and cosmetics for skin-lightening effects . In contrast, Sacubitril Impurity 40 lacks reported biological activity and is primarily a process-related impurity in drug synthesis .

Synthesis Complexity :

  • The R-configuration in Sacubitril Impurity 40 necessitates enantioselective synthesis, whereas compounds like 93 and 100 are synthesized via straightforward Friedel-Crafts acylation using AlCl₃ and oxalyl chloride .

Analytical Characterization

  • Sacubitril Impurity 40 requires rigorous chromatographic (HPLC) and spectroscopic (HNMR, MS) validation due to regulatory standards for impurities .
  • Brominated compound 165 can be distinguished via HNMR (δ ~4.3 ppm for -CH₂Br) and mass spectrometry (isotopic signature of bromine) .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for (R)-1-(1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-yl)pyrrolidine-2,5-dione?

  • Methodological Answer : Prioritize stereochemical control during the formation of the pyrrolidine-2,5-dione ring, especially at the (R)-configured carbon. Use chiral auxiliaries or asymmetric catalysis to ensure enantiomeric purity. For biphenyl coupling, Suzuki-Miyaura cross-coupling reactions are recommended due to their efficiency in forming aryl-aryl bonds under mild conditions . Intermediate purification via column chromatography (e.g., silica gel with gradient elution) is critical to isolate the target compound from byproducts like unreacted chloropropane derivatives .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the biphenyl group (distinct aromatic signals at δ 7.2–7.8 ppm) and the chloropropane moiety (multiplet splitting for CH2_2Cl). 2D NMR (COSY, HSQC) clarifies connectivity between the pyrrolidine ring and the biphenyl substituent .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+^+ peak) and detects fragmentation patterns indicative of the chlorinated side chain .
  • XRD : Single-crystal X-ray diffraction provides absolute stereochemical confirmation of the (R)-configuration .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use fume hoods and PPE (gloves, lab coat) due to potential irritancy of the chlorinated alkane group. In case of inhalation, move to fresh air immediately and seek medical attention . Store in airtight containers away from light to prevent degradation of the pyrrolidine-dione ring .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to model the electronic environment of the chloropropane moiety. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites susceptible to nucleophilic attack. Solvent effects (e.g., polar aprotic solvents) can be modeled using the SMD continuum solvation model .

Q. What strategies mitigate contradictions in bioactivity data across different assays?

  • Methodological Answer :

  • Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, temperature).
  • Metabolic Stability : Test for compound degradation in serum using LC-MS to rule out false negatives .
  • Control Experiments : Include positive controls (e.g., known kinase inhibitors if studying enzyme inhibition) to calibrate activity thresholds .

Q. How can environmental fate studies assess the compound’s persistence in aquatic systems?

  • Methodological Answer :

  • Hydrolysis Studies : Monitor degradation at varying pH levels (4–9) and temperatures (20–40°C) using HPLC-UV.
  • Photolysis : Exclude solutions to UV light (λ = 254 nm) and track biphenyl degradation products via GC-MS .
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition tests to estimate EC50_{50} values .

Q. What experimental designs optimize enantiomeric excess (ee) in asymmetric synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) to screen catalysts (e.g., Jacobsen’s thiourea catalysts) and reaction parameters (temperature, solvent polarity). Use chiral HPLC (e.g., Chiralpak AD-H column) to quantify ee. Response surface methodology (RSM) identifies optimal conditions for >95% ee .

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